Cas no 1321743-46-7 ((2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine)

(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 化学的及び物理的性質
名前と識別子
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- (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- AKOS001829120
- F1601-0216
- 1321743-46-7
- N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
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- インチ: 1S/C23H19NO4S/c1-16-7-13-20(14-8-16)29(25,26)22-15-17-5-3-4-6-21(17)28-23(22)24-18-9-11-19(27-2)12-10-18/h3-15H,1-2H3/b24-23-
- InChIKey: DRZOARFHADFDMP-VHXPQNKSSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1/C(=N/C2C=CC(=CC=2)OC)/OC2C=CC=CC=2C=1)(=O)=O
計算された属性
- 精确分子量: 405.10347926g/mol
- 同位素质量: 405.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 723
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 73.3Ų
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1601-0216-5μmol |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-75mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-50mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-25mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-40mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-3mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-20mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-15mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-2μmol |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1601-0216-5mg |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
1321743-46-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Caper tea
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineに関する追加情報
Professional Introduction to (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine and CAS No. 1321743-46-7
(2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by the CAS number 1321743-46-7, belongs to the chromene class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its methoxyphenyl and methylbenzenesulfonyl substituents, contribute to its distinctive chemical properties and biological interactions.
The chromene scaffold is a privileged structure in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to modulate various biological pathways. Specifically, the imine functionality in (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine plays a crucial role in its reactivity and potential biological activity. This imine group can participate in hydrogen bonding and other non-covalent interactions, making it an attractive moiety for designing molecules with targeted biological effects.
Recent advancements in the field of chemical biology have highlighted the importance of chromene derivatives in drug discovery. Studies have demonstrated that compounds with similar structural motifs can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group in (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine may enhance its binding affinity to specific biological targets, while the 4-methylbenzenesulfonyl moiety could contribute to its metabolic stability and pharmacokinetic profile.
In vitro studies have begun to unravel the potential pharmacological effects of this compound. Initial research suggests that it may interfere with key signaling pathways involved in cancer progression. The sulfonyl group, in particular, has been shown to exhibit inhibitory activity against certain enzymes that are overexpressed in tumor cells. This makes (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine a promising candidate for further investigation as a lead compound in oncology research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the imine functionality requires careful consideration of reaction parameters to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production of complex chromene derivatives, which is crucial for both academic research and industrial applications.
The role of computational chemistry in the design and optimization of such compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine with biological targets. These predictions guide experimental efforts and help identify structural modifications that could enhance its therapeutic potential.
Ethical considerations are also paramount in pharmaceutical research. The development of new drugs must be balanced with environmental sustainability and social responsibility. The synthesis of (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine should adhere to green chemistry principles, minimizing waste and hazardous byproducts where possible.
The future directions for research on this compound are multifaceted. Further investigation into its mechanism of action will be essential to understand how it interacts with biological systems at a molecular level. Additionally, preclinical studies will be necessary to assess its safety and efficacy before it can be considered for clinical trials.
The broader implications of this research extend beyond individual compounds like (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine. They contribute to the growing body of knowledge about chromene derivatives and their potential applications in medicine. As our understanding of these compounds deepens, new opportunities for therapeutic intervention may emerge.
In conclusion, (cas no1321743-46-7) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset for further study. As research continues to uncover new insights into its properties and potential applications, this compound may play a crucial role in the development of novel treatments for various diseases.
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